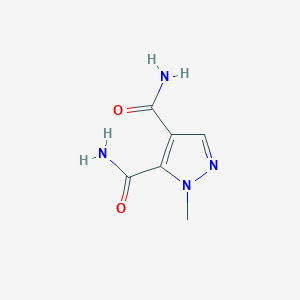

1-methyl-1H-pyrazole-4,5-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1H-pyrazole-4,5-dicarboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid with ammonia or amines to form the dicarboxamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine or hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-Methyl-1H-pyrazole-4,5-dicarboxamide and its derivatives have been studied for their potential anticancer properties. Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, such as those from breast and colon cancers .

Case Study:

In a study evaluating the anticancer activity of pyrazole derivatives, several compounds demonstrated significant inhibitory effects on cell proliferation with IC50 values comparable to established chemotherapeutics. For example, one derivative showed an IC50 of 0.08 µM against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The mechanism typically involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Compounds like this compound have been shown to stabilize human red blood cell membranes, suggesting their potential in treating inflammatory conditions .

Research Findings:

A novel series of pyrazole derivatives was synthesized and evaluated for anti-inflammatory activity. Among these, specific compounds exhibited comparable efficacy to traditional anti-inflammatory drugs like diclofenac sodium .

Herbicides and Pesticides

The synthesis of this compound is integral to developing herbicides and algicides. The compound serves as an intermediate in synthesizing more complex pyrazole-based herbicides that target specific weed species while minimizing environmental impact .

Synthesis Process:

The preparation of pyrazole-based herbicides often involves multi-step processes where this compound is converted into various active forms through reactions with different reagents. This versatility allows for the customization of herbicides tailored to specific agricultural needs .

Chemical Synthesis and Functionalization

The compound's structure allows for various functionalization reactions, making it a valuable building block in organic synthesis. Researchers have explored its reactivity in forming new compounds with diverse functional groups, enhancing its utility in chemical research and development.

Functionalization Examples:

Studies have shown that this compound can undergo reactions with amines and other nucleophiles to yield a range of substituted pyrazoles with enhanced biological activity .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Anti-inflammatory drugs | Comparable efficacy to traditional anti-inflammatories | |

| Agricultural Sciences | Herbicides and algicides | Effective intermediates for selective herbicides |

| Chemical Synthesis | Building blocks for complex molecules | Versatile reactivity allowing diverse functionalization |

Wirkmechanismus

The mechanism of action of 1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can influence signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-1H-pyrazole-5-carboxamide

- 1-Methyl-1H-pyrazole-3,4-dicarboxamide

- 1-Methyl-1H-pyrazole-4-carboxamide

Comparison: 1-Methyl-1H-pyrazole-4,5-dicarboxamide is unique due to the presence of two carboxamide groups at the 4 and 5 positions of the pyrazole ring. This structural feature imparts distinct chemical properties, such as increased hydrogen bonding potential and altered electronic distribution, compared to similar compounds with different substitution patterns.

Biologische Aktivität

1-Methyl-1H-pyrazole-4,5-dicarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine with suitable carbonyl compounds followed by acylation processes. The general synthetic route includes:

- Formation of the Pyrazole Core : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Acylation : The pyrazole core is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- Final Coupling : The final product is obtained by coupling the acylated pyrazole with appropriate substituents, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Biological Activity

The biological activity of this compound has been extensively studied, revealing several pharmacological properties:

Anticancer Activity

Recent studies have highlighted its potential as an anti-prostate cancer agent. For example, derivatives of this compound demonstrated significant inhibition of Prostate-Specific Antigen (PSA) expression and antiproliferative effects on prostate cancer cell lines (LNCaP and PC-3). Notably, one derivative showed a GI50 value of 7.07 μM against PC-3 cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. In vitro studies indicated that it could inhibit human carbonic anhydrase I (hCA I), which is crucial for various physiological processes .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Binding : Inhibiting enzyme activity by blocking active sites.

- Receptor Interaction : Modulating signaling pathways through receptor interaction.

- Cellular Effects : Influencing processes such as apoptosis and cell proliferation .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of this compound:

- Study on Prostate Cancer : A study evaluated various derivatives for their ability to inhibit PSA expression. One compound was found to completely block PSA at a concentration of 10 μM .

- Enzyme Inhibition Study : Another research focused on the inhibition of hCA I, where various derivatives were tested for their IC50 values, demonstrating significant inhibitory activity compared to control compounds .

Table 1: Biological Activity Summary

| Compound Derivative | Target | IC50/ GI50 Value | Activity |

|---|---|---|---|

| H24 | PSA | 10 μM | Complete inhibition |

| Compound X | hCA I | 2700 nM | Significant inhibition |

| Compound Y | PC-3 | 7.07 μM | Antiproliferative |

Table 2: Synthesis Overview

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Formation of Pyrazole | Hydrazine + 1,3-dicarbonyl | 69 |

| Acylation | Acetic anhydride + Pyridine | Variable |

| Final Coupling | EDCI + DMAP | High |

Eigenschaften

IUPAC Name |

2-methylpyrazole-3,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLDIMUILPVMGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.